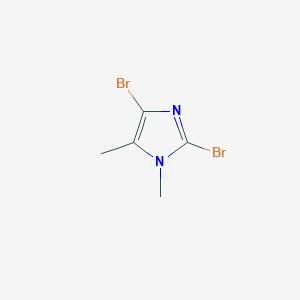

2,4-Dibromo-1,5-dimethyl-1H-imidazole

Description

BenchChem offers high-quality 2,4-Dibromo-1,5-dimethyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-1,5-dimethyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1,5-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXPLOMFHDMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428395 | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-57-1 | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole

For inquiries regarding this document, please contact the Senior Application Scientist.

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][3] Halogenated imidazoles, in particular, serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures through cross-coupling reactions.[4] 2,4-Dibromo-1,5-dimethyl-1H-imidazole is a key building block, providing two distinct reactive sites for further functionalization. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and the necessary validation techniques for researchers in synthetic chemistry and drug development.

Synthetic Strategy and Mechanistic Rationale

The primary strategy for synthesizing 2,4-Dibromo-1,5-dimethyl-1H-imidazole is the direct electrophilic bromination of the 1,5-dimethyl-1H-imidazole precursor. The feasibility and selectivity of this reaction are governed by the inherent electronic properties of the imidazole ring, which are further modulated by the substituent methyl groups.

Electronic Landscape of the Imidazole Ring: The imidazole ring is an electron-rich aromatic system. The nitrogen at position 1 (N1) acts as a π-electron donor, enriching the ring's electron density. The nitrogen at position 3 (N3) is more pyridine-like and electron-withdrawing. This electronic arrangement makes the carbon atoms susceptible to electrophilic attack. In the absence of substituents, the C5 position is generally the most reactive, followed by C4 and then the highly activated C2 position.

Directing Effects of Methyl Substituents: In the 1,5-dimethyl-1H-imidazole substrate, the substituents dictate the regioselectivity of bromination:

-

N1-Methyl Group: This group is electron-donating, further activating the entire ring system towards electrophilic substitution.

-

C5-Methyl Group: This group is also an activating, weakly electron-donating group. Crucially, it occupies one of the reactive positions, thereby directing electrophilic attack to the remaining available carbons (C2 and C4).

Given these factors, the C2 and C4 positions are the most logical targets for bromination. The C2 position is electronically activated by both nitrogen atoms, while the C4 position is activated by the N1-methyl group and sterically accessible. Therefore, a controlled dibromination reaction is expected to yield the desired 2,4-dibromo product.

Choice of Brominating Agent: The selection of the brominating agent is critical for achieving high yield and selectivity while minimizing byproducts.

-

Molecular Bromine (Br₂): A powerful brominating agent, but its high reactivity can sometimes lead to over-bromination or other side reactions. It is highly corrosive and requires careful handling.

-

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[5][6] It is often preferred for substrates that are sensitive to the harsh conditions of molecular bromine. Reactions with NBS can be initiated by light or a radical initiator for benzylic-type brominations, but for aromatic bromination, it provides a slow, controlled release of Br⁺.[5][6]

For this synthesis, NBS is the recommended reagent to ensure a controlled reaction and favor the desired disubstituted product.[7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination proceeds via a classical electrophilic aromatic substitution mechanism. The process occurs sequentially, first at the most reactive position (C2), followed by the second bromination at C4.

Caption: Reaction mechanism for the sequential dibromination of 1,5-dimethyl-1H-imidazole.

Experimental Protocol

This protocol describes the from commercially available 1,5-dimethyl-1H-imidazole.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 1,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 5.0 g | 52.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 19.5 g | 110.0 |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 200 mL | - |

| Saturated Sodium Thiosulfate | Na₂S₂O₃ (aq) | - | ~50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~100 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - |

| Brine | NaCl (aq) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-dimethyl-1H-imidazole (5.0 g, 52.0 mmol) in acetonitrile (200 mL).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (19.5 g, 110.0 mmol, 2.1 equivalents) portion-wise at room temperature. The addition should be controlled to manage a slight exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Work-up - Quenching: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acid, and finally with brine (1 x 100 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford 2,4-Dibromo-1,5-dimethyl-1H-imidazole as a solid.[8]

Synthetic Workflow

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization and Data Validation

The identity and purity of the synthesized 2,4-Dibromo-1,5-dimethyl-1H-imidazole must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.[7][9] The disappearance of proton signals at the C2 and C4 positions of the imidazole ring is a key indicator of successful dibromination.

-

¹H NMR: The spectrum is expected to be simple. The signal for the C2-H proton (typically around 7.7 ppm) and the C4-H proton (around 7.1 ppm) in the starting material will be absent in the product.[10] New signals corresponding to the two methyl groups will be observed.

-

¹³C NMR: The spectrum will show signals for the two brominated carbons (C2 and C4) shifted to a different field compared to the protonated carbons in the starting material.

| Expected ¹H NMR Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 3.65 (s, 3H) | N1-CH₃ |

| ~ 2.30 (s, 3H) | C5-CH₃ |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing definitive evidence of dibromination.[9] The expected molecular weight for C₅H₆Br₂N₂ is 253.90 g/mol .

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis due to the hazardous nature of the reagents.

-

N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Bromine (if used as an alternative): Highly corrosive, toxic, and causes severe burns.[11] All handling must be done in a fume hood with extreme caution, wearing heavy-duty, chemically resistant gloves, a lab coat, and a face shield.[12][13]

-

Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

-

General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves. In case of accidental release, contain the spill with an absorbent material and dispose of it as hazardous waste.[14]

Conclusion

This guide outlines a reliable and scalable method for the via direct bromination of its corresponding dimethylated precursor. The use of N-Bromosuccinimide provides a controlled and selective approach to this valuable synthetic intermediate. By understanding the mechanistic principles and adhering to the detailed experimental and safety protocols, researchers can confidently prepare this compound for applications in drug discovery and materials science. Rigorous characterization by NMR and MS is essential to validate the structure and purity of the final product.

References

-

ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Available at: [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

- Google Patents. CN106045912A - Preparation method for 1,2-dimethylimidazole.

-

Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available at: [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

PubMed Central (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

-

ResearchGate. The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). Available at: [Link]

-

PubMed Central (PMC). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Available at: [Link]

-

ACS Publications. Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Available at: [Link]

-

PubMed Central (PMC). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]

-

ACS Publications. Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation | Inorganic Chemistry. Available at: [Link]

-

ICL Group. BROMINE BROMINE - Safety Handbook. Available at: [Link]

-

ResearchGate. Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). Available at: [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available at: [Link]

-

Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available at: [Link]

-

Wordpress. Nuclophilic Br- Reagents. Available at: [Link]

-

NJ.gov. Bromine - Hazardous Substance Fact Sheet. Available at: [Link]

-

PubMed. Comprehensive review in current developments of imidazole-based medicinal chemistry. Available at: [Link]

-

RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine solution. Available at: [Link]

-

ACS Publications. Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. 4,5-Dibromo-2-methylimidazole | 4002-81-7 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Structural Elucidation of Halogenated Dimethylimidazoles: A Case Study Approach

Disclaimer: As of the latest literature review, a definitive, publicly accessible crystal structure for 2,4-Dibromo-1,5-dimethyl-1H-imidazole has not been reported. This guide, therefore, utilizes a closely related and structurally characterized analogue, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone , to illustrate the in-depth technical principles and methodologies involved in the synthesis, crystallization, and structural analysis of di-bromo-substituted imidazole derivatives.[1] The experimental protocols and structural insights presented herein are derived from established research on similar halogenated heterocyclic systems and serve as an authoritative guide for researchers, scientists, and drug development professionals in this field.

Introduction: The Significance of Halogenated Imidazoles in Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[4] The introduction of halogen atoms, particularly bromine, onto the imidazole ring can significantly modulate a molecule's physicochemical and pharmacological properties. Halogenation can enhance binding affinity to biological targets through halogen bonding, improve membrane permeability, and alter metabolic pathways, often leading to compounds with enhanced therapeutic potential.[4]

Substituted dibromo-dimethyl-imidazoles are of particular interest as versatile intermediates in the synthesis of novel therapeutic agents, including antimicrobials, anti-inflammatories, and anticancer drugs.[5][6][7] A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design, enabling the precise mapping of structure-activity relationships (SAR).[8][9]

This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural characterization of a representative di-bromo-imidazole derivative, offering field-proven insights into the experimental nuances and analytical depth required for such studies.

Synthesis and Purification of the Target Compound

The synthesis of halogenated imidazoles often involves electrophilic substitution reactions on the imidazole ring.[10] The following protocol outlines a representative synthesis for a di-brominated imidazole derivative, adapted from established methodologies.[1]

Experimental Protocol: Synthesis of a Di-brominated Imidazole Derivative

Objective: To synthesize and purify a di-brominated imidazole derivative suitable for single-crystal X-ray diffraction.

Materials:

-

2-(2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone (precursor)

-

Liquid Bromine (Br₂)

-

Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the precursor, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, in anhydrous DMF.

-

Addition of Base: Add potassium carbonate to the solution to act as a base.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of liquid bromine in DMF via the dropping funnel over a period of 30 minutes. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure di-brominated product.

-

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial to prevent the reaction of bromine with water, which would form hydrobromic acid and reduce the yield of the desired product.

-

Choice of Base: Potassium carbonate is a mild base suitable for this reaction, facilitating the deprotonation of the imidazole precursor without causing unwanted side reactions.

-

Controlled Addition of Bromine: Slow, dropwise addition of bromine at low temperatures is essential to manage the exothermic nature of the reaction and prevent over-bromination or degradation of the product.

Single Crystal Growth: The Gateway to Structural Elucidation

Growing high-quality single crystals is often the most challenging yet critical step in X-ray crystallography.[8] The following protocol describes a common and effective method for obtaining single crystals suitable for diffraction studies.

Experimental Protocol: Slow Evaporation Crystallization

Objective: To grow single crystals of the purified di-brominated imidazole derivative.

Procedure:

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent system. For many organic molecules, a mixture like dichloromethane and diethyl ether is effective.[1]

-

Solution Preparation: Dissolve the compound in a minimal amount of the more volatile solvent (dichloromethane) in a clean vial.

-

Initiating Crystallization: Slowly add the less volatile solvent (diethyl ether) dropwise until the solution becomes slightly turbid. This indicates that the solution is supersaturated.

-

Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Parameters (Representative Example)

The following table summarizes typical crystallographic data collection and refinement parameters for a di-brominated imidazole derivative.[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₉Br₂N₃O₃ |

| Formula Weight | 401.89 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| a (Å) | 9.0255(5) |

| b (Å) | 14.9112(5) |

| c (Å) | 10.9438(5) |

| β (°) | 109.223(5) |

| Volume (ų) | 1390.71(12) |

| Z | 4 |

| R(int) | 0.034 |

| Final R indices [I>2σ(I)] | R₁ = 0.0482, wR₂ = 0.0948 |

| Goodness-of-fit on F² | 1.05 |

Analysis of the Crystal Structure

A detailed analysis of the crystal structure provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Molecular Structure and Conformation

The imidazole ring in such structures is typically planar.[11] The substituents on the ring will adopt specific conformations to minimize steric hindrance. The precise bond lengths and angles within the imidazole ring can be influenced by the electronic effects of the substituents. For instance, the C-Br bond lengths are expected to be in the typical range for bromo-aromatic compounds.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules pack in a specific arrangement to maximize stabilizing interactions. For halogenated imidazoles, several types of non-covalent interactions can be significant:

-

Hydrogen Bonding: If N-H protons are present, strong N-H···N or N-H···O hydrogen bonds can form, often leading to the formation of chains or dimers.[11][12]

-

Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) can interact with nucleophilic atoms like nitrogen or oxygen on neighboring molecules. This type of interaction is increasingly recognized as a powerful tool in crystal engineering and drug design.

-

π-π Stacking: The aromatic imidazole rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

-

van der Waals Forces: These weaker, non-specific interactions also play a role in the overall packing efficiency.

The following diagram illustrates potential intermolecular interactions in a hypothetical crystal lattice of a di-bromo-dimethyl-imidazole.

Caption: Potential intermolecular interactions in a di-bromo-dimethyl-imidazole crystal lattice.

Spectroscopic Characterization

Complementary spectroscopic techniques are essential for confirming the structure of the synthesized compound in solution and providing data that corroborates the solid-state structure.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants are indicative of the substitution pattern on the imidazole ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further supporting the proposed structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Applications in Drug Discovery and Development

The structural and electronic information gleaned from the crystal structure of 2,4-Dibromo-1,5-dimethyl-1H-imidazole and its analogues is invaluable for drug discovery professionals.

-

Structure-Based Drug Design: The precise coordinates of the atoms can be used in computational docking studies to predict how the molecule might bind to a specific biological target, such as an enzyme active site or a receptor.[13]

-

Lead Optimization: Understanding the key intermolecular interactions that stabilize the crystal lattice can inform the design of new analogues with improved solid-state properties, such as solubility and stability.

-

Pharmacophore Modeling: The three-dimensional arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, halogen bond donors) can be used to develop a pharmacophore model for a particular biological activity.

The imidazole moiety is a versatile scaffold, and its halogenated derivatives continue to be a rich source of new therapeutic agents.[2][7] A thorough understanding of their solid-state structures is a critical component of the modern drug discovery and development process.

References

-

MySkinRecipes. (n.d.). 2,4-dibromo-5-methyl-1H-imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

- Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. (2024).

- Al-Warhi, T., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(15), 3465.

- Kantevari, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.

-

ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]

- Reddy, G. S., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(11), 1221.

-

ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-1H-imidazole. Retrieved from [Link]

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(5), 1-11.

- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104.

- Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). Journal of Xenobiotics, 14(2), 522-536.

-

Semantic Scholar. (n.d.). Research Article Synthesis and X-Ray Crystal Structure of (1E)-1-(4- Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. 2,4-dibromo-5-methyl-1H-imidazole [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole

Abstract

Section 1: Theoretical Foundation and Structural Considerations

The chemical shifts (δ) in NMR are exquisitely sensitive to the local electronic environment of each nucleus. In the imidazole ring, the positions of substituents dramatically alter the electron density distribution, leading to predictable shifts in the resulting spectrum.[4] For 2,4-Dibromo-1,5-dimethyl-1H-imidazole, we must consider the interplay of two key substituent types: the electron-withdrawing bromine atoms and the electron-donating methyl groups.

-

Substituent Effects :

-

Bromine (Br) : As highly electronegative atoms, the two bromine substituents at the C2 and C4 positions will exert a strong deshielding effect on the imidazole ring. This is caused by the inductive withdrawal of electron density, which reduces the shielding of the carbon nuclei and results in a downfield (higher ppm) shift.[4]

-

Methyl (CH₃) : The methyl groups at the N1 and C5 positions are weakly electron-donating. They increase the electron density on the ring system, causing a shielding effect that results in an upfield (lower ppm) shift for the carbons and protons to which they are attached.

-

-

Multiplicity : In ¹H NMR, spin-spin coupling between adjacent, non-equivalent protons leads to signal splitting. For 2,4-Dibromo-1,5-dimethyl-1H-imidazole, the two methyl groups (N1-CH₃ and C5-CH₃) are isolated and have no adjacent protons. Therefore, their signals are predicted to be singlets.

To facilitate a clear discussion, the standard IUPAC numbering for the imidazole ring is used, as illustrated in the diagram below.

Figure 1: Molecular Structure and Numbering of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

Section 2: Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the title compound, derived from an analysis of substituent effects and data from analogous molecules. All proton signals are expected to be singlets due to the absence of adjacent protons.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N1-CH₃ | ~3.7 - 3.9 | Singlet | 3H | The N-methyl group is deshielded by the aromatic ring and the two electron-withdrawing bromine atoms. This is a downfield shift compared to simpler N-methyl imidazoles. |

| C5-CH₃ | ~2.4 - 2.6 | Singlet | 3H | The C-methyl group is deshielded by the adjacent bromine at C4 and the aromatic system, resulting in a downfield shift compared to unsubstituted C-methyl imidazoles. |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Proton Decoupled)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~120 - 125 | Directly attached to an electronegative bromine and two nitrogen atoms. The "heavy atom effect" of bromine can cause an upfield shift, counteracting the inductive deshielding. |

| C4 | ~110 - 115 | Directly attached to bromine. Similar to C2, its shift is a balance of inductive and heavy atom effects, generally appearing upfield of other ring carbons. |

| C5 | ~130 - 135 | Attached to a methyl group and adjacent to a brominated carbon (C4) and a methylated nitrogen (N1), resulting in a relatively downfield position. |

| N1-CH₃ | ~34 - 36 | Typical range for an N-methyl group on an imidazole ring, influenced by the overall electron-poor nature of the dibrominated ring. |

| C5-CH₃ | ~14 - 16 | Typical range for a methyl group attached to an sp²-hybridized carbon on a heterocyclic ring. |

Section 3: Logic of Spectral Prediction

The process of predicting NMR spectra for a novel compound is a logical workflow that combines theoretical knowledge with empirical data from known structures. This approach is fundamental to the work of synthetic and analytical chemists, allowing for the proactive characterization of new molecular entities.

Sources

A Guide to the Spectroscopic Analysis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole: Structural Elucidation and Characterization

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of 2,4-Dibromo-1,5-dimethyl-1H-imidazole. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous characterization of this compound is paramount for advancing research and development. This document moves beyond rote procedural descriptions to offer an in-depth analysis from a senior application scientist's perspective, focusing on the causal relationships between molecular structure and spectral output. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not just the 'how' but the critical 'why' behind experimental choices and data interpretation. This guide is intended for researchers, chemists, and quality control professionals who require a robust and validated approach to the characterization of complex heterocyclic molecules.

Introduction: The Significance of 2,4-Dibromo-1,5-dimethyl-1H-imidazole

The imidazole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds. The strategic placement of bromine atoms on the imidazole ring, as seen in 2,4-Dibromo-1,5-dimethyl-1H-imidazole, provides reactive handles for further chemical modification, such as cross-coupling reactions. This makes it a highly valuable intermediate for constructing diverse molecular architectures. For instance, substituted imidazoles are integral to the development of kinase inhibitors for oncology and a wide range of other therapeutic agents.[1]

Given its role as a critical precursor, ensuring the structural integrity and purity of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is non-negotiable. Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive "fingerprint" of the molecule. This guide will establish a multi-technique workflow designed to provide orthogonal data points, leading to a self-validating system for characterization.

Molecular Structure and Spectroscopic Implications

To effectively interpret spectroscopic data, one must first understand the molecule's structure and its inherent properties.

Caption: Molecular structure of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

The key structural features that will dictate the spectroscopic output are:

-

An Asymmetric Imidazole Ring: The substitution pattern removes symmetry, meaning all five ring atoms (2 carbons, 2 nitrogens, and the C5-methyl carbon) are chemically distinct.

-

Two Methyl Groups: The N1-methyl and C5-methyl groups are in different electronic environments and will be distinguishable, primarily in NMR.

-

Two Bromine Atoms: These heavy halogens significantly influence the electronic environment and are critical reporters in mass spectrometry due to their unique isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Covalent Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For a molecule like 2,4-Dibromo-1,5-dimethyl-1H-imidazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: Proton Environment Mapping

The ¹H NMR spectrum is predicted to be simple yet highly informative, containing only two signals corresponding to the two methyl groups.

-

N1-CH₃ Signal: This methyl group is attached to a nitrogen atom within the aromatic imidazole ring. It is expected to appear as a sharp singlet. Its chemical shift will be influenced by the ring's electron density.

-

C5-CH₃ Signal: This methyl group is attached directly to a carbon atom of the imidazole ring. It is also expected to be a sharp singlet. The proximity to the bromine at C4 and the nitrogen at N1 will affect its chemical shift.

Rationale for Experimental Design: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. A standard 500 MHz spectrometer provides sufficient resolution to easily distinguish the two methyl signals.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 3.6 - 3.8 | Singlet | 3H | N1-CH₃ | Attached to nitrogen in an electron-deficient aromatic ring. |

| ~ 2.3 - 2.5 | Singlet | 3H | C5-CH₃ | Attached to a ring carbon, deshielded by adjacent heteroatoms. |

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature. We expect to observe five distinct signals.

-

Imidazole Ring Carbons (C2, C4, C5): These carbons will be significantly affected by the attached heteroatoms (N) and halogens (Br). The carbons bonded directly to bromine (C2 and C4) will have their signals shifted due to halogen effects. The C5 carbon, attached to a methyl group, will also have a characteristic shift.

-

Methyl Carbons (N1-CH₃, C5-CH₃): These will appear in the aliphatic region of the spectrum, with their precise shifts determined by their bonding partner (N or C).

Rationale for Experimental Design: A higher number of scans is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A quantitative understanding can be enhanced by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH₂, and CH₃ carbons, confirming the methyl group assignments.

Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 135 - 145 | C2 | Attached to two nitrogen atoms and one bromine atom; expected to be downfield. |

| ~ 115 - 125 | C4 | Attached to a nitrogen and a bromine atom. |

| ~ 128 - 138 | C5 | Attached to two nitrogen atoms and a methyl group. |

| ~ 33 - 36 | N1-CH₃ | Typical range for a methyl group on a nitrogen in a heterocyclic ring. |

| ~ 12 - 15 | C5-CH₃ | Typical range for a methyl group on an sp² carbon of a heterocyclic ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,4-Dibromo-1,5-dimethyl-1H-imidazole and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[2]

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 1024 scans to ensure adequate signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Mass Spectrometry (MS): Definitive Molecular Weight and Elemental Composition

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a synthesized compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Key Interpretive Points:

-

Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] A molecule with two bromine atoms will therefore exhibit a characteristic triplet cluster for its molecular ion peak:

-

[M]⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of this M:M+2:M+4 triplet is expected to be approximately 1:2:1. For C₅H₆Br₂N₂, the nominal mass is 252 g/mol . We would therefore look for a triplet at m/z 252, 254, and 256.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is a critical self-validating step. For C₅H₆⁷⁹Br₂N₂, the calculated exact mass is 251.8949, which can be confirmed to within a few parts per million (ppm).

-

Fragmentation Pattern: Electron Ionization (EI) would likely cause fragmentation. A common fragmentation pathway for N-methylated compounds is the loss of the methyl radical (•CH₃, 15 Da). Another likely fragmentation is the loss of a bromine radical (•Br, 79 or 81 Da).

Caption: Predicted major fragmentation pathways for 2,4-Dibromo-1,5-dimethyl-1H-imidazole in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement or an EI source for fragmentation analysis.[4]

-

Data Acquisition (ESI-HRMS): Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the isotopic cluster corresponding to the molecular ion ([M+H]⁺ in ESI). Compare the measured accurate mass to the theoretical mass for the formula C₅H₆Br₂N₂ to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of two bromine atoms.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. While it doesn't provide the detailed connectivity of NMR, it is an excellent, rapid technique for confirming the presence of key structural motifs.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

|---|---|---|

| ~ 2950 - 3100 | C-H stretch | Aliphatic stretches from the two methyl groups.[1] |

| ~ 1500 - 1600 | C=N / C=C stretch | Aromatic ring stretching vibrations of the imidazole core.[1] |

| ~ 1350 - 1450 | C-H bend | Bending vibrations of the methyl groups. |

| ~ 500 - 650 | C-Br stretch | Carbon-bromine stretching vibrations appear in the fingerprint region.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Rationale for Choice of Technique: ATR is a modern, rapid, and reliable method that requires minimal sample preparation. It avoids the laborious process of making KBr pellets and is suitable for solid powder samples.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Compare the observed peaks to the expected vibrational frequencies.

Integrated Spectroscopic Workflow: A Self-Validating Approach

Caption: An integrated workflow for the validation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

Conclusion

The spectroscopic characterization of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is a clear and achievable process when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy provides the fundamental blueprint of the covalent framework. High-resolution mass spectrometry unequivocally confirms the molecular formula and the presence of the two bromine atoms through its distinct isotopic signature. Finally, infrared spectroscopy offers rapid confirmation of the core functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can have the highest degree of confidence in the identity and quality of this critical chemical building block, ensuring the integrity and success of their downstream applications.

References

-

PubChem. (n.d.). 2,4-Dibromo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemical Society. (2024, January 13). Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

American Chemical Society. (2024, January 26). Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2,4-Dibromo-1-methyl-1H-imidazole | 53857-60-6 | Benchchem [benchchem.com]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole: Starting Materials and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-1,5-dimethyl-1H-imidazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two bromine atoms at specific positions on the imidazole ring, which serve as versatile handles for further functionalization through various cross-coupling reactions. This allows for the construction of complex molecular architectures with potential applications in drug discovery and the development of novel functional materials. This in-depth technical guide provides a comprehensive overview of the starting materials and a detailed synthetic protocol for the preparation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole, grounded in the principles of electrophilic aromatic substitution.

Core Synthetic Strategy: Electrophilic Bromination of 1,5-dimethyl-1H-imidazole

The most direct and logical synthetic route to 2,4-Dibromo-1,5-dimethyl-1H-imidazole involves the electrophilic bromination of the readily accessible starting material, 1,5-dimethyl-1H-imidazole. This strategy is predicated on the inherent reactivity of the imidazole ring towards electrophiles.

Starting Material: 1,5-dimethyl-1H-imidazole

The primary starting material for this synthesis is 1,5-dimethyl-1H-imidazole. This compound is commercially available from various chemical suppliers, which provides a convenient and reliable entry point for the synthetic sequence. For researchers requiring to synthesize this starting material, established methods for the synthesis of substituted imidazoles can be employed, often involving the condensation of a dicarbonyl compound, an aldehyde, an amine, and a methylating agent. However, for the purposes of this guide, we will proceed from the commercially available starting material.

Mechanistic Insights: Regioselectivity of Imidazole Bromination

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the imidazole ring exhibit different degrees of reactivity. Generally, electrophilic substitution on imidazole occurs preferentially at the C4 and C5 positions. However, the C2 position can also undergo substitution, particularly if the C4 and C5 positions are sterically hindered or electronically deactivated.

In the case of 1,5-dimethyl-1H-imidazole, the presence of the two methyl groups influences the regioselectivity of the bromination. The N1-methyl group is an activating group that directs electrophiles to the C2 and C5 positions. The C5-methyl group is also an activating group, directing to the C4 and C2 positions. The cumulative effect of these two activating groups, along with the inherent reactivity of the imidazole ring, facilitates the introduction of two bromine atoms. The formation of the 2,4-dibromo isomer is a plausible outcome, although the potential for the formation of other isomers, such as the 2,5-dibromo derivative, should be considered. Careful control of the reaction conditions is therefore crucial to favor the desired product.

Experimental Protocol: Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole

This protocol describes a general method for the dibromination of 1,5-dimethyl-1H-imidazole using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to elemental bromine, often providing better control over the reaction.

Materials and Reagents:

-

1,5-dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent such as Dichloromethane or Chloroform)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-dimethyl-1H-imidazole (1.0 equivalent) in acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.0 - 2.2 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

Data Presentation

| Parameter | Value/Condition | Rationale |

| Starting Material | 1,5-dimethyl-1H-imidazole | Direct precursor to the target molecule. |

| Brominating Agent | N-Bromosuccinimide (NBS) | A safer and more selective source of electrophilic bromine compared to Br2. |

| Stoichiometry | 1,5-dimethyl-1H-imidazole : NBS (1 : 2.0-2.2) | Sufficient NBS is required for the introduction of two bromine atoms. A slight excess may be needed to ensure complete reaction. |

| Solvent | Acetonitrile | An aprotic solvent that is generally suitable for bromination reactions with NBS. |

| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for the bromination of activated imidazole rings. |

| Work-up | Quenching with Na2S2O3 and NaHCO3 | Neutralizes unreacted bromine and acidic byproducts, facilitating a clean extraction. |

| Purification | Flash Column Chromatography | To separate the desired product from any isomeric byproducts and impurities. |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

Conclusion

The synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is readily achievable through the direct electrophilic bromination of commercially available 1,5-dimethyl-1H-imidazole. The use of N-Bromosuccinimide provides a reliable and controllable method for this transformation. Understanding the principles of electrophilic aromatic substitution on the imidazole ring is key to optimizing the reaction conditions and achieving the desired regioselectivity. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

- Grimmett, M. R. Imidazole and benzimidazole synthesis. Academic Press, 1997.

- Joule, J. A., & Mills, K. Heterocyclic chemistry. John Wiley & Sons, 2013.

- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. Handbook of heterocyclic chemistry. Elsevier, 2010.

- Li, J. J. Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media, 2006.

An In-Depth Technical Guide to the Electrophilic Bromination of 1,5-Dimethyl-1H-Imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic bromination of 1,5-dimethyl-1H-imidazole, a reaction of significant interest in the synthesis of valuable building blocks for pharmaceutical and materials science applications. Brominated imidazole scaffolds are integral to a wide array of bioactive molecules, and a thorough understanding of their synthesis is paramount for the development of novel chemical entities.[1] This document delves into the mechanistic underpinnings, regiochemical outcomes, experimental protocols, and analytical characterization pertinent to this transformation.

Strategic Importance of Brominated Imidazoles

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a bromine atom onto the imidazole core significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[1] Furthermore, the electronic and steric properties imparted by bromine can modulate the pharmacological activity of the parent molecule.

The Reaction Core: Electrophilic Aromatic Substitution on the Imidazole Ring

The electrophilic bromination of 1,5-dimethyl-1H-imidazole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The imidazole ring, being an electron-rich heteroaromatic system, is susceptible to attack by electrophiles. The reaction is initiated by the generation of an electrophilic bromine species, typically from a reagent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂).

Mechanistic Pathway

The generally accepted mechanism involves the attack of the π-electron system of the imidazole ring on the electrophilic bromine, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated imidazole product.

Caption: Predicted regiochemical outcomes of the bromination of 1,5-dimethyl-1H-imidazole.

Experimental Protocols

The following protocols are based on established procedures for the bromination of analogous N-alkylated imidazoles, particularly the bromination of 1,2-dimethyl-1H-imidazole. [1]Optimization may be required to achieve the desired product distribution and yield for 1,5-dimethyl-1H-imidazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,5-Dimethyl-1H-imidazole | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |

| Saturated Sodium Chloride (Brine) | ACS Grade | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Protocol for Monobromination (Predicted to yield 4-bromo-1,5-dimethyl-1H-imidazole)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,5-dimethyl-1H-imidazole (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol for Dibromination (Predicted to yield 2,4-dibromo-1,5-dimethyl-1H-imidazole)

This procedure follows the same steps as the monobromination protocol with the key modification of the stoichiometry of the brominating agent.

-

Modification: Use N-bromosuccinimide (NBS) in a stoichiometric excess (2.2-2.5 eq.). The reaction time may also need to be extended, and gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion. Careful monitoring is crucial to avoid over-bromination or side product formation.

Caption: A generalized experimental workflow for the bromination of 1,5-dimethyl-1H-imidazole.

Characterization of Products

Thorough characterization of the reaction products is essential to confirm their identity and purity. The following are predicted spectroscopic data for the potential products based on known trends for substituted imidazoles.

Predicted Spectroscopic Data

| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted Mass Spectrum (m/z) |

| 4-Bromo-1,5-dimethyl-1H-imidazole | ~7.2-7.4 (s, 1H, H2), ~3.6-3.8 (s, 3H, N-CH₃), ~2.2-2.4 (s, 3H, C5-CH₃) | ~135-138 (C2), ~125-128 (C5), ~110-113 (C4), ~32-34 (N-CH₃), ~12-14 (C5-CH₃) | [M+H]⁺ isotopic pattern for one Br atom (e.g., 175, 177) |

| 2-Bromo-1,5-dimethyl-1H-imidazole | ~6.8-7.0 (s, 1H, H4), ~3.5-3.7 (s, 3H, N-CH₃), ~2.1-2.3 (s, 3H, C5-CH₃) | ~128-131 (C5), ~120-123 (C4), ~118-121 (C2), ~33-35 (N-CH₃), ~10-12 (C5-CH₃) | [M+H]⁺ isotopic pattern for one Br atom (e.g., 175, 177) |

| 2,4-Dibromo-1,5-dimethyl-1H-imidazole | No aromatic protons, ~3.7-3.9 (s, 3H, N-CH₃), ~2.3-2.5 (s, 3H, C5-CH₃) | ~128-132 (C5), ~115-118 (C2), ~105-108 (C4), ~35-37 (N-CH₃), ~14-16 (C5-CH₃) | [M+H]⁺ isotopic pattern for two Br atoms (e.g., 253, 255, 257) |

Note: These are predicted values and may vary depending on the experimental conditions. Actual characterization data should be obtained and analyzed for confirmation. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) in the mass spectrum is a key diagnostic feature for confirming the presence and number of bromine atoms in the molecule.

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Brominated Organic Compounds: The products of this reaction should be handled with care as their toxicological properties may not be fully characterized.

Conclusion

The electrophilic bromination of 1,5-dimethyl-1H-imidazole is a valuable transformation for accessing functionalized imidazole building blocks. A comprehensive understanding of the reaction mechanism and the directing effects of the methyl substituents is crucial for controlling the regiochemical outcome. The provided protocols, based on analogous transformations, offer a solid starting point for the synthesis of mono- and di-brominated derivatives. Rigorous analytical characterization is essential to confirm the structure and purity of the resulting products. This guide serves as a foundational resource for researchers engaged in the synthesis and application of these important heterocyclic compounds.

References

Sources

Methodological & Application

The Versatile Synthon: Application Notes for 2,4-Dibromo-1,5-dimethyl-1H-imidazole in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Differentiated Building Block

In the landscape of heterocyclic chemistry, substituted imidazoles represent a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of imidazole derivatives, 2,4-Dibromo-1,5-dimethyl-1H-imidazole stands out as a highly versatile and strategically important building block. Its synthetic utility is rooted in the presence of two differentially reactive bromine atoms at the C2 and C4 positions, allowing for selective and sequential functionalization. This attribute provides a powerful platform for the rapid generation of molecular diversity, a crucial aspect in modern drug discovery and materials science.[3]

This comprehensive guide provides detailed application notes and protocols for the effective use of 2,4-Dibromo-1,5-dimethyl-1H-imidazole in organic synthesis. We will delve into its preparation, explore its application in cornerstone cross-coupling reactions, and provide insights into the mechanistic nuances that govern its reactivity. The protocols outlined herein are designed to be robust and adaptable, empowering researchers to leverage this synthon for the construction of complex molecular architectures.

Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole: A Practical Approach

The preparation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole can be efficiently achieved through a two-step sequence starting from readily available precursors. The initial step involves the synthesis of the 1,5-dimethyl-1H-imidazole core, followed by a regioselective dibromination.

Part 1: Synthesis of 1,5-dimethyl-1H-imidazole

The synthesis of 1,5-dimethyl-1H-imidazole can be accomplished via the condensation of an appropriate dicarbonyl equivalent with methylamine and formaldehyde. A well-established method involves the reaction of 1-hydroxy-2-butanone (acetoin) with formaldehyde and methylamine in the presence of ammonia and copper(II) acetate.

Protocol 1: Synthesis of 1,5-dimethyl-1H-imidazole

Materials:

-

1-Hydroxy-2-butanone (Acetoin)

-

Formaldehyde (37% aqueous solution)

-

Methylamine (40% aqueous solution)

-

Ammonium hydroxide (28-30% aqueous solution)

-

Copper(II) acetate monohydrate

-

Methanol

-

Dichloromethane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of copper(II) acetate monohydrate (0.05 eq) in methanol in a round-bottom flask, add ammonium hydroxide (4.0 eq).

-

To this blue solution, add 1-hydroxy-2-butanone (1.0 eq) and formaldehyde (1.2 eq).

-

Slowly add methylamine (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,5-dimethyl-1H-imidazole.

-

Purify the crude product by vacuum distillation to obtain pure 1,5-dimethyl-1H-imidazole.

Part 2: Dibromination of 1,5-dimethyl-1H-imidazole

The subsequent dibromination of 1,5-dimethyl-1H-imidazole is a critical step that introduces the two reactive handles. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic bromination. The use of a suitable brominating agent and careful control of reaction conditions are key to achieving the desired dibrominated product.

Protocol 2: Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole

Materials:

-

1,5-dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate (aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

-

Ice bath

Procedure:

-

Dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

Data Presentation: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆Br₂N₂ |

| Molecular Weight | 253.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |

Synthetic Applications: A Gateway to Molecular Complexity

The presence of two bromine atoms at electronically distinct positions (C2 and C4) on the 1,5-dimethyl-1H-imidazole core allows for selective functionalization through various cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a versatile building block. Generally, the C2-Br bond is more susceptible to oxidative addition by palladium catalysts, enabling regioselective mono-functionalization.[4]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[2] In the context of 2,4-Dibromo-1,5-dimethyl-1H-imidazole, it allows for the introduction of aryl, heteroaryl, or vinyl substituents. By carefully controlling the stoichiometry of the boronic acid, regioselective mono-arylation can be achieved.

Protocol 3: Regioselective Mono-Suzuki-Miyaura Coupling

Materials:

-

2,4-Dibromo-1,5-dimethyl-1H-imidazole

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Schlenk flask and nitrogen line

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Causality in Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a crucial component, as it activates the boronic acid for transmetalation to the palladium center.[2]

-

Solvent System: The dioxane/water mixture ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.

Visualization of the Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[5][6][7] This is particularly valuable for generating rigid molecular scaffolds and for further transformations of the alkyne group.

Protocol 4: Regioselective Mono-Sonogashira Coupling

Materials:

-

2,4-Dibromo-1,5-dimethyl-1H-imidazole

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Schlenk flask and nitrogen line

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF, followed by triethylamine.

-

Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 6-10 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.